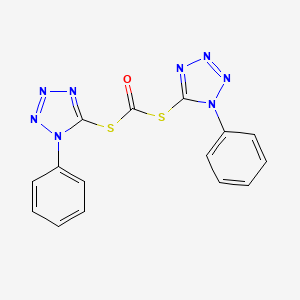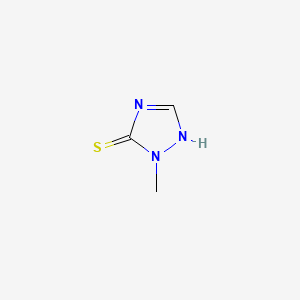
1,1'-(Hexane-1,6-diyl)bis(4-ethenylbenzene)
Descripción general
Descripción
1,1'-(Hexane-1,6-diyl)bis(4-ethenylbenzene) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. This compound is also known as HDBEB and is a member of the bis(styryl)benzene family. HDBEB is a conjugated molecule that has a rigid and planar structure, making it an ideal candidate for various applications.
Mecanismo De Acción
The mechanism of action of HDBEB is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules such as proteins and nucleic acids. In the case of its anticancer activity, HDBEB is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Biochemical and Physiological Effects:
HDBEB has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. In addition, HDBEB has been shown to exhibit low toxicity and good biocompatibility, making it an ideal candidate for various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HDBEB in lab experiments include its easy synthesis, high yield, and excellent stability. However, the limitations of using HDBEB include its low solubility in water and its tendency to aggregate in solution, which can affect its optical and electronic properties.
Direcciones Futuras
There are several future directions for the study of HDBEB, including the development of new synthetic methods for the compound, the investigation of its potential applications in nanotechnology and biotechnology, and the exploration of its interactions with various biological molecules. In addition, further studies are needed to fully understand the mechanism of action of HDBEB and its potential applications in medicine.
Aplicaciones Científicas De Investigación
HDBEB has been extensively studied for its potential applications in various fields. In materials science, HDBEB has been used as a building block for the synthesis of various organic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. In organic chemistry, HDBEB has been used as a fluorescent probe for the detection of various analytes, including metal ions and amino acids. In medicinal chemistry, HDBEB has been studied for its potential anticancer and antibacterial activities.
Propiedades
IUPAC Name |
1-ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26/c1-3-19-11-15-21(16-12-19)9-7-5-6-8-10-22-17-13-20(4-2)14-18-22/h3-4,11-18H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBSRZRRETWQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCCCC2=CC=C(C=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550228 | |
| Record name | 1,1'-(Hexane-1,6-diyl)bis(4-ethenylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene | |
CAS RN |
32927-54-1 | |
| Record name | 1,1'-(Hexane-1,6-diyl)bis(4-ethenylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(4-Methylphenyl)sulfonyl]isoindoline](/img/structure/B3051252.png)


![4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid](/img/structure/B3051257.png)

![3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate](/img/structure/B3051259.png)
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indol-8-amine](/img/structure/B3051262.png)